1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a 3-chloro-4-(trifluoromethylthio)phenyl group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its trifluoromethylthio (-SCF₃) and chloro substituents, which are known to enhance lipophilicity and metabolic stability in bioactive molecules .
Properties
Molecular Formula |
C10H8ClF3OS |
|---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[3-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-6(15)4-7-2-3-9(8(11)5-7)16-10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
XJWLQWZHKWAXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
One common synthetic route includes the reaction of 3-chloro-4-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom and trifluoromethylthio group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and ketone group may participate in hydrogen bonding or other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)phenyl)propan-2-one
- Structural Differences : Lacks the 3-chloro and 4-(trifluoromethylthio) substituents, instead having a single 3-trifluoromethyl group.
- Synthetic Relevance : Used as an intermediate in fenfluramine synthesis via reductive amination. The trifluoromethyl group contributes to metabolic resistance, but the absence of the thioether (-S-) linkage reduces its polarity compared to the target compound .
1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one
- Structural Differences: Substitutes the 3-chloro group with a 2-nitro (-NO₂) group.
- Physicochemical Properties: Molecular Formula: C₁₀H₈F₃NO₃S Molar Mass: 279.24 g/mol
- No direct biological data are available, but nitro groups are often associated with explosive or toxic properties .
Novaluron (1-[3-Chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea)
- Structural Differences : Contains a urea backbone and additional difluorobenzoyl and trifluoromethoxyethoxy groups.
- Applications : A commercial insecticide targeting chitin synthesis. The trifluoromethylthio group in the target compound is replaced with a more complex trifluoromethoxyethoxy chain, which enhances environmental persistence but may reduce bioavailability .
- Molecular Formula : C₁₇H₉ClF₈N₂O₄ (vs. C₁₀H₈ClF₃OS for the target compound) .
Urea Derivatives with Trifluoromethyl/Chloro Substitutents
- Example : 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (Compound 9o) .
- Molecular Weight: 480.2 g/mol (ESI-MS)
- Yield: 79.4%
- The trifluoromethyl group in both compounds enhances hydrophobicity, but the target compound’s thioether group may offer distinct electronic effects .
Comparative Data Table
Key Structural and Functional Insights
- Electron-Withdrawing Effects: The 3-chloro and 4-trifluoromethylthio groups in the target compound create a strong electron-deficient aromatic ring, favoring nucleophilic aromatic substitution reactions. This contrasts with novaluron’s trifluoromethoxyethoxy group, which is bulkier and less reactive .
- Biological Activity : While the target compound’s direct bioactivity is unconfirmed, its analogs (e.g., fenfluramine intermediates) highlight the importance of trifluoromethyl groups in CNS drug design. Urea derivatives (e.g., Compound 9o) demonstrate that chloro/trifluoromethyl motifs are versatile in kinase inhibition .
- Synthetic Challenges : The trifluoromethylthio group’s introduction requires specialized reagents (e.g., CF₃SCl), unlike the more straightforward trifluoromethylation routes used for 1-(3-(trifluoromethyl)phenyl)propan-2-one .
Biological Activity
1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one, a synthetic organic compound, has garnered attention due to its unique structural features and potential biological activities. This compound possesses a chloro group, a trifluoromethylthio group, and a propan-2-one moiety, which together contribute to its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 347.58 g/mol. The presence of electron-withdrawing groups such as chloro and trifluoromethylthio significantly influences its chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.58 g/mol |
| CAS Number | 1804093-41-1 |
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structures often exhibit significant biological properties, including:
- Antimicrobial Activity : Many halogenated compounds demonstrate antimicrobial effects due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
- Antifungal Activity : Similar compounds have shown efficacy against various fungal pathogens, suggesting potential applications in agricultural settings as fungicides.
- Anticancer Properties : Some studies indicate that structurally related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Activity : A study on halogenated phenyl ketones indicated that compounds with trifluoromethylthio substituents exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts. This suggests that this compound may also show similar effects.
- Fungicidal Applications : Research has shown that compounds with similar structural motifs can be effective in controlling fungal pathogens in crops. For instance, a related compound was found to inhibit the growth of Botrytis cinerea, a common plant pathogen.
- Mechanistic Insights : The presence of the trifluoromethylthio group may enhance the lipophilicity of the compound, potentially leading to better membrane permeability and increased bioactivity against target organisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
